

Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl cyclohexylideneacetate

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An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key α,β -Unsaturated Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of versatile chemical intermediates is paramount. **Ethyl cyclohexylideneacetate**, an α,β -unsaturated ester, represents a significant building block in organic synthesis, offering a unique combination of reactivity and structural features. This technical guide provides a detailed overview of its synthesis, key chemical and physical properties, and its applications, with a focus on experimental protocols and data presentation for practical laboratory use.

Core Properties and Specifications

Ethyl cyclohexylideneacetate (CAS No. 1552-92-7) is a clear liquid at room temperature.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and characterization.

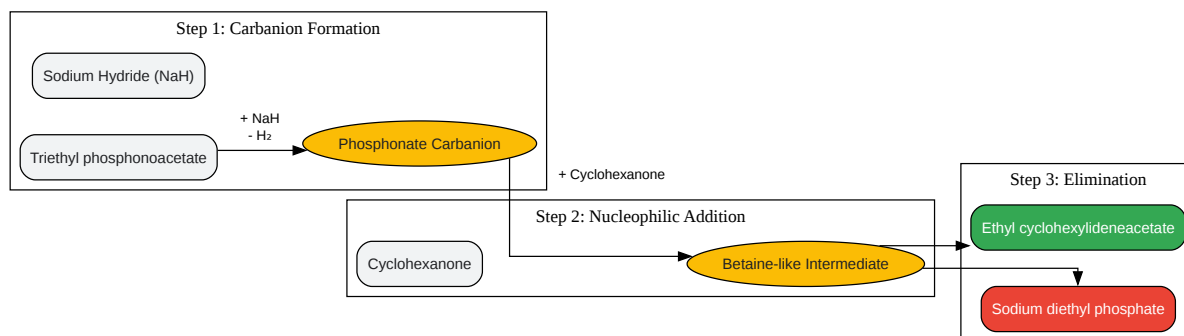
Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1][2][3][4]
Molecular Weight	168.23 g/mol	[1][2][3]
CAS Number	1552-92-7	[2][3][4]
Appearance	Clear Liquid	[1]
Boiling Point	48-49 °C at 0.02 mmHg	[4][5][6]
Refractive Index (n ²⁵ D)	1.4755	[5][6]
Solubility	Soluble in dichloromethane and ethyl acetate.[4][7][8]	[4][7][8]
InChI Key	MCWDXHYYNGYGK-UHFFFAOYSA-N	[2][3][4]
SMILES	CCOC(=O)C=C1CCCCC1	[1][3][4]

Synthesis of Ethyl Cyclohexylideneacetate

The most efficient and widely used method for synthesizing **ethyl cyclohexylideneacetate** is the Horner-Wadsworth-Emmons (HWE) reaction.[2][9] This reaction offers significant advantages over older methods like the Reformatsky reaction, providing higher yields and simpler purification due to the formation of water-soluble phosphate byproducts.[2][5][9] The HWE reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, cyclohexanone.[9]

Horner-Wadsworth-Emmons Reaction Pathway

The synthesis proceeds through the deprotonation of triethyl phosphonoacetate by a strong base, typically sodium hydride, to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to cyclohexanone, followed by elimination to yield the desired α,β -unsaturated ester.



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Caption: Horner-Wadsworth-Emmons synthesis of **ethyl cyclohexylideneacetate**.

Detailed Experimental Protocol

The following protocol is adapted from the established procedure found in Organic Syntheses. [\[5\]](#)[\[6\]](#)

Materials and Reagents:

- Sodium hydride (NaH), 50% dispersion in mineral oil
- Dry benzene
- Triethyl phosphonoacetate
- Cyclohexanone
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- 500 mL three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Condenser
- Dropping funnel
- Inert atmosphere setup (e.g., dry nitrogen line)
- Heating mantle
- Ice bath
- Vigreux column for distillation

Procedure:

- Preparation of the Phosphonate Anion:
 - A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
 - Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.^{[5][6]}
 - To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over 45-50 minutes, maintaining the temperature at 30-35 °C with cooling if necessary.^{[5][6]} Vigorous hydrogen evolution will be observed.
 - After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.^{[5][6]}
- Reaction with Cyclohexanone:

- To the resulting clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30-40 minutes.^{[5][6]}
- Maintain the reaction temperature at 20-30 °C using an ice bath.
- A gummy precipitate of sodium diethyl phosphate will form. After the addition, heat the mixture to 60-65 °C for 15 minutes.^[5]
- Work-up and Purification:
 - Cool the mixture to 15-20 °C and decant the mother liquor from the precipitate.^{[5][6]}
 - Wash the gummy precipitate with several 25 mL portions of warm benzene (60 °C), decanting the washings each time.^{[5][6]}
 - Combine the mother liquor and the washings, and distill off the benzene at atmospheric pressure.
 - The crude product is then distilled under vacuum through a 20-cm Vigreux column.^{[5][6]}
 - Collect the **ethyl cyclohexylideneacetate** fraction at 48-49 °C (0.02 mm).^{[5][6]} The expected yield is between 37-43 g (67-77%).^{[5][6]}

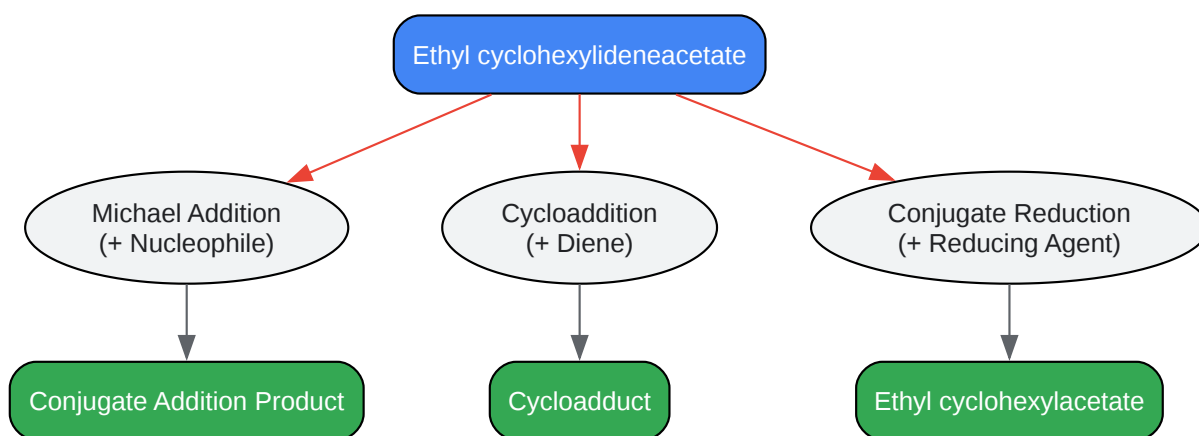
Chemical Reactivity and Applications

As an α,β -unsaturated ester, **ethyl cyclohexylideneacetate** is a versatile substrate for a variety of organic transformations.^[2] The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient system, making it susceptible to nucleophilic attack.^[2]

Key Reactions

- Michael Addition: The β -carbon of the unsaturated system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This is a fundamental carbon-carbon bond-forming reaction.^[2]
- Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form new cyclic structures.^[2]

- Conjugate Reduction: The carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ester, ethyl cyclohexylacetate.[2]



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Caption: Key reaction pathways of **ethyl cyclohexylideneacetate**.

Significance in Drug Development and Organic Synthesis

The cyclohexylidene moiety is a valuable structural motif in medicinal chemistry and organic synthesis.[2] Its incorporation can influence the stereochemical outcome of reactions and impart important biological properties.[2] **Ethyl cyclohexylideneacetate** serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2][4][7][8] For instance, it has been utilized as a starting material in a novel synthesis of the antidepressant drug venlafaxine.[2] Derivatives containing the cyclohexylidene group have also shown potential antiviral and protease inhibition activities.[2]

Spectroscopic and Analytical Characterization

Unambiguous characterization of **ethyl cyclohexylideneacetate** is crucial for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information.

Spectroscopic Data	Description
^1H NMR	The proton NMR spectrum shows characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the vinylic proton, and a series of multiplets for the cyclohexyl ring protons.[2]
^{13}C NMR	The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.[10]
IR Spectroscopy	The IR spectrum displays characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene.[3]

For detailed spectra, refer to publicly available databases such as SpectraBase.[10]

Conclusion

Ethyl cyclohexylideneacetate is a valuable and versatile α,β -unsaturated ester with significant applications in organic synthesis and drug discovery. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its diverse reactivity, makes it an important tool for the modern chemist. This guide provides the foundational data and experimental protocols necessary for its effective utilization in a research setting.

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